Benzyl 6-bromo-5-methoxypyridine-3-carboxylate
CAS No.: 1993479-27-8
Cat. No.: VC11678030
Molecular Formula: C14H12BrNO3
Molecular Weight: 322.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1993479-27-8 |
|---|---|
| Molecular Formula | C14H12BrNO3 |
| Molecular Weight | 322.15 g/mol |
| IUPAC Name | benzyl 6-bromo-5-methoxypyridine-3-carboxylate |
| Standard InChI | InChI=1S/C14H12BrNO3/c1-18-12-7-11(8-16-13(12)15)14(17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
| Standard InChI Key | ZVAWZMXWFOHXIY-UHFFFAOYSA-N |
| SMILES | COC1=C(N=CC(=C1)C(=O)OCC2=CC=CC=C2)Br |
| Canonical SMILES | COC1=C(N=CC(=C1)C(=O)OCC2=CC=CC=C2)Br |
Introduction
Structural and Molecular Characteristics
The compound’s structure consists of a pyridine ring substituted at positions 3, 5, and 6 with a benzyl ester, methoxy group, and bromine atom, respectively. Key molecular features include:
Molecular Formula and Stereoelectronic Properties
The IUPAC name, benzyl 6-bromo-5-methoxypyridine-3-carboxylate, reflects its substitution pattern. The bromine atom at position 6 introduces steric bulk and electron-withdrawing effects, while the methoxy group at position 5 donates electron density via resonance. The benzyl ester at position 3 enhances lipophilicity, influencing solubility and reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 322.15 g/mol | |
| SMILES | COC1=C(N=CC(=C1)C(=O)OCC2=CC=CC=C2)Br | |
| InChI Key | ZVAWZMXWFOHXIY-UHFFFAOYSA-N |
Synthesis and Preparation
Esterification of 6-Bromo-5-Methoxypyridine-3-Carboxylic Acid
The primary synthetic route involves esterifying 6-bromo-5-methoxypyridine-3-carboxylic acid with benzyl alcohol under acidic or basic conditions. Sulfuric acid or pyridine catalysts are typically employed to accelerate the reaction.
Reaction Scheme:
Precursor Synthesis: 6-Bromo-5-Methoxypyridine Derivatives
The pyridine core is often functionalized prior to esterification. For example, 3-bromo-5-methoxypyridine (CAS 50720-12-2) is synthesized via nucleophilic substitution of 3,5-dibromopyridine with methoxide ions. A reported method uses sodium hydride in DMF at 90°C, yielding 73% product .
Table 2: Synthetic Conditions for Key Precursors
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in polar solvents like water but dissolves readily in organic solvents such as dichloromethane or ethyl acetate. Stability studies recommend storage in inert atmospheres to prevent hydrolysis of the ester moiety.
Spectroscopic Data
-
NMR: NMR (CDCl) reveals characteristic peaks for the methoxy group (~3.8 ppm), aromatic protons (6.5–8.3 ppm), and benzyl methylene (5.1 ppm) .
-
Mass Spectrometry: HRMS (ESI+) confirms the molecular ion at m/z 322.15.
Reactivity and Functionalization
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 6 is susceptible to substitution reactions. For instance, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce aryl or alkyl groups, as demonstrated in analogous pyridine systems .
| Aspect | Recommendation | Source |
|---|---|---|
| Storage | Inert atmosphere, room temperature | |
| Handling | Avoid inhalation/contact |
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